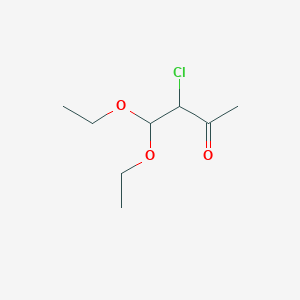

3-Chloro-4,4-diethoxybutan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4,4-diethoxybutan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO3/c1-4-11-8(12-5-2)7(9)6(3)10/h7-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVNGLYDWUQQPFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(C(=O)C)Cl)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Established Synthetic Routes for 3-Chloro-4,4-diethoxybutan-2-one

The synthesis of 3-Chloro-4,4-diethoxybutan-2-one can be achieved through several distinct and reliable methods. These routes offer flexibility in starting materials and reaction conditions, catering to diverse research and development needs.

One effective, though less common, approach for the synthesis of α-ketoacetals involves the reaction of ketones with diethoxycarbenium fluoroborate. This method provides a direct route to the α-(diethoxymethyl) ketone core structure. While specific examples for 3-Chloro-4,4-diethoxybutan-2-one are not prevalent in the literature, the general principle allows for the introduction of the diethoxyacetal group alpha to a ketone. Subsequent chlorination would then yield the target compound.

A more conventional and widely documented strategy involves the use of intermediate chloroketones. For instance, the direct conversion of both aliphatic and aromatic ketones into their corresponding α-chloroketone acetals can be accomplished in excellent yields. organic-chemistry.org This is achieved using reagents like iodobenzene (B50100) dichloride in ethylene (B1197577) glycol at room temperature. organic-chemistry.org The process can also be seen as a two-step sequence where an appropriate ketone is first chlorinated to an α-chloroketone, which is then subjected to acetalization. The synthesis of a related compound, 3-chloro-4-phenylbutan-2-one, has been well-documented, showcasing the formation of the α-chloroketone moiety which is a critical step in this synthetic pathway. orgsyn.org

| Reactant | Reagent | Product | Yield |

| Ketone | Iodobenzene dichloride, Ethylene Glycol | α-chloroketone acetal (B89532) | Very Good |

This table illustrates the general transformation of ketones into α-chloroketone acetals.

Although direct single-step multicomponent reactions (MCRs) for the synthesis of 3-Chloro-4,4-diethoxybutan-2-one are not explicitly detailed, the principles of MCRs are highly relevant for constructing complex molecules that may contain this structural motif. nih.gov MCRs, such as the Ugi or Povarov reactions, allow for the assembly of intricate molecular frameworks from three or more starting materials in a single pot. nih.gov A hypothetical MCR approach could involve a precursor that is later elaborated to the desired α-ketoacetal.

General Synthetic Principles for α-Ketoacetals Relevant to the Compound

The synthesis of α-ketoacetals, the broader class to which 3-Chloro-4,4-diethoxybutan-2-one belongs, is well-established with several general and robust methods.

A primary method for preparing α-ketoacetals is the acetalization of monoalkyl-substituted glyoxals. This transformation is typically achieved by reacting the glyoxal (B1671930) with a trialkylorthoformate, such as triethyl orthoformate, often in the presence of an acid catalyst. This reaction efficiently converts the aldehyde functionality of the glyoxal into a diethyl acetal, leaving the ketone carbonyl untouched.

Another versatile route to α-ketoacetals starts from α,α-dichloroketones. researchgate.net These dichlorinated compounds can be selectively transformed into the corresponding α-ketoacetals under specific reaction conditions. researchgate.net For example, methyl ketones can undergo a dichlorination process to yield α,α-dichloroketones with good chemoselectivity. organic-chemistry.org These intermediates can then be further reacted to produce the desired acetal. The use of an I2-dimethyl sulfoxide (B87167) catalytic system has been shown to be effective for the initial dichlorination step. organic-chemistry.org

| Starting Material | Key Transformation | Product Class |

| Monoalkyl-substituted Glyoxal | Acetalization with Trialkylorthoformate | α-Ketoacetal |

| α,α-Dichloroketone | Nucleophilic Substitution/Acetalization | α-Ketoacetal |

This table summarizes the general synthetic principles for preparing α-ketoacetals.

Regioselective and Stereoselective Control in Synthesis

Achieving the desired regioselectivity and stereoselectivity is a critical aspect of synthesizing molecules with multiple functional groups like 3-Chloro-4,4-diethoxybutan-2-one.

Regioselectivity refers to the preference for bond formation at one position over another. libretexts.org In the context of synthesizing the target compound, a key challenge is the regioselective chlorination at the C3 position, leaving the acetal at C4 intact. The halogenation of unsymmetrical ketones in acidic solution typically results in the halogenation of the more substituted alpha-carbon. wikipedia.org In contrast, under basic conditions, the less substituted position is often halogenated. wikipedia.org Therefore, starting from 4,4-diethoxybutan-2-one, careful selection of reaction conditions would be crucial to favor chlorination at the desired C3 position.

Stereoselectivity is the preferential formation of one stereoisomer over another. libretexts.org If the synthesis were to be adapted to produce a chiral version of 3-Chloro-4,4-diethoxybutan-2-one, stereoselective methods would be essential. The field of asymmetric catalysis has developed numerous methods for the enantioselective synthesis of α-chloroketones. researchgate.netnih.gov For example, chiral catalysts can be employed to direct the chlorination of a ketone to one enantiotopic face of the enol or enolate intermediate, leading to an excess of one enantiomer of the product. researchgate.netnih.gov

Application of Green Chemistry Principles in Synthetic Pathways of Related Analogs

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Current time information in Bangalore, IN. These principles are increasingly being applied to the synthesis of ketones and their derivatives. researchgate.netchemistrysteps.com

Key green chemistry principles applicable to the synthesis of compounds like 3-Chloro-4,4-diethoxybutan-2-one and its analogs include:

Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. Current time information in Bangalore, IN.

Use of Safer Solvents and Auxiliaries: Minimizing or avoiding the use of volatile and toxic organic solvents. wikipedia.org

Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents. researchgate.net

Designing for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. acs.org

For example, the use of solid-supported reagents or catalysts can simplify purification and reduce waste. Current time information in Bangalore, IN. Photocatalytic methods that utilize visible light as a sustainable energy source are also gaining prominence in the synthesis of α-keto thiol esters, which are related to the target structure. acs.org Furthermore, the use of room temperature ionic liquids as alternative reaction media for ketone halogenation has been explored to avoid environmentally harmful polar solvents. wikipedia.org

Chemical Reactivity, Transformation Pathways, and Mechanistic Investigations

Electrophilic and Nucleophilic Reaction Profiles of the Diethoxyacetal and Chloroketone Moieties

The reactivity of 3-Chloro-4,4-diethoxybutan-2-one is characterized by distinct electrophilic and nucleophilic centers. The α-chloroketone moiety contains a highly electrophilic carbonyl carbon and an adjacent carbon atom bearing a chlorine substituent. The inductive effect of the carbonyl group polarizes the carbon-chlorine bond, increasing the electron deficiency at the α-carbon and making it susceptible to nucleophilic attack. nih.gov This enhanced reactivity is a hallmark of α-haloketones compared to standard alkyl halides. nih.gov

The carbonyl carbon itself is a primary site for nucleophilic addition. Under basic conditions, strong nucleophiles can directly attack the carbonyl carbon. youtube.com Under acidic conditions, protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, allowing for attack by weaker nucleophiles. youtube.com

The diethoxyacetal group is generally stable under neutral and basic conditions but becomes reactive in an acidic medium. Protonation of one of the ethoxy groups converts it into a good leaving group (ethanol), generating a transient oxocarbenium ion. This cation is highly electrophilic and can be attacked by nucleophiles. The acetal (B89532) can be fully hydrolyzed back to the corresponding aldehyde under aqueous acidic conditions. This acid-catalyzed lability is a key feature in many of the cyclization reactions involving this and related structures. youtube.com

The molecule also possesses nucleophilic sites. The lone pairs on the oxygen atoms of the carbonyl and acetal groups can act as nucleophiles, particularly in protonation steps that initiate many of the compound's reactions. youtube.com

Table 1: Reactive Sites in 3-Chloro-4,4-diethoxybutan-2-one

| Moiety | Atom/Group | Character | Conditions for Reactivity | Typical Reactions |

| Chloroketone | Carbonyl Carbon | Electrophilic | Acidic or Basic | Nucleophilic Addition youtube.com |

| α-Carbon (C3) | Electrophilic | Basic/Nucleophilic | Nucleophilic Substitution, Favorskii Rearrangement nih.govwikipedia.org | |

| Carbonyl Oxygen | Nucleophilic/Basic | Acidic | Protonation youtube.com | |

| Diethoxyacetal | Acetal Carbon (C4) | Electrophilic | Acidic | Hydrolysis, Cyclization youtube.com |

| Acetal Oxygens | Nucleophilic/Basic | Acidic | Protonation youtube.com |

Acid-Catalyzed Cyclization Reactions and Heterocycle Formation

The bifunctional nature of 3-Chloro-4,4-diethoxybutan-2-one and its derivatives makes them excellent precursors for the synthesis of various heterocyclic systems. Acid catalysis is often employed to unmask the aldehyde functionality from the acetal, which then participates in intramolecular cyclization reactions.

Derivatives containing a urea (B33335) moiety linked to a dialkoxyethyl group can undergo acid-catalyzed intramolecular cyclization to form important heterocyclic scaffolds like imidazolidin-2-ones and 1,3-benzodiazepin-2-ones. thieme-connect.com These structures are present in many biologically active compounds. thieme-connect.com The reaction proceeds via a highly regioselective sequence involving an initial intramolecular nucleophilic cyclization followed by an intermolecular electrophilic substitution. thieme-connect.com This method is valued for its use of readily available starting materials and generally provides moderate to high yields of the target heterocyclic compounds. thieme-connect.com The proposed mechanism involves the acid-catalyzed formation of an electrophilic center from the acetal, which is then attacked by the nucleophilic urea nitrogen to forge the new ring system. thieme-connect.com

The pyrrolidine (B122466) ring is a fundamental structure in numerous natural alkaloids and pharmaceutical drugs. wikipedia.org Derivatives of 4,4-diethoxybutanal, such as N-(4,4-diethoxybutyl)imines, serve as effective precursors for the synthesis of pyrrolidine derivatives. rsc.orgrsc.orgresearchgate.net The process is initiated by acid catalysis, which facilitates the intramolecular cyclization of the imine onto the acetal-derived carbocation. This cyclization is analogous to an intramolecular Mannich reaction, forming a cyclic iminium ion intermediate. rsc.org This pathway provides a powerful method for constructing substituted pyrrolidine and pyrroline (B1223166) rings, which are valuable synthetic intermediates. rsc.orgrsc.org

A notable transformation of N-(4,4-diethoxybutyl)imines is a novel tandem reaction, termed the "Kazan Reaction," which combines acid-catalyzed intramolecular cyclization with an unusual 1,3-sigmatropic shift of an aryl group. rsc.orgrsc.orgresearchgate.net This cascade process transforms the starting imines into 3-arylidene-1-pyrrolines in high yields. rsc.orgrsc.org The reaction is typically carried out in a high-boiling solvent like xylene with an acid catalyst such as p-toluenesulfonic acid (TsOH). rsc.org The proposed mechanism involves the initial formation of a pyrrolidine ring via intramolecular cyclization, followed by a wikipedia.orgorganicreactions.org-sigmatropic rearrangement of the aryl fragment to furnish the final, stable 3-arylidene-1-pyrroline product. rsc.orgresearchgate.net This process is significant as it constructs a complex heterocyclic system in a single, efficient operation without the need for toxic or expensive reagents. rsc.org

Table 2: Heterocycles from Diethoxybutanal Derivatives

| Precursor Type | Reaction Name/Type | Key Intermediate | Product | Ref. |

| (2,2-Dialkoxyethyl)ureas | Intramolecular Nucleophilic Cyclization | Acetal-derived cation | Imidazolidinones, Benzodiazepinones | thieme-connect.com |

| N-(4,4-Diethoxybutyl)imines | Intramolecular Mannich-type Cyclization | Cyclic Iminium Ion | Pyrrolidine derivatives | rsc.org |

| N-(4,4-Diethoxybutyl)-1-arylmethanimines | Kazan Reaction (Tandem Cyclization/1,3-Aryl Shift) | Cyclic carbocation | 3-Arylidene-1-pyrrolines | rsc.orgrsc.orgresearchgate.net |

Rearrangement Reactions and Sigmatropic Shifts in Derived Systems

The α-chloroketone framework is a classic substrate for the Favorskii rearrangement. This reaction involves the treatment of an α-haloketone with a base (such as an alkoxide or hydroxide) to yield a rearranged carboxylic acid derivative. wikipedia.orgorganicreactions.org The mechanism is thought to proceed through the formation of a cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic base. wikipedia.org For a cyclic α-haloketone, this rearrangement results in a ring contraction, a synthetically useful transformation. wikipedia.orgorganicreactions.org While the substrate is acyclic, its α-chloroketone structure makes it a potential candidate for this type of skeletal rearrangement under basic conditions.

As previously mentioned in the context of the Kazan reaction, sigmatropic shifts are also a key reactive pathway for systems derived from diethoxybutanal precursors. The wikipedia.orgorganicreactions.org-sigmatropic rearrangement of an aryl group is a crucial step in the formation of 3-arylidene-1-pyrrolines. rsc.orgresearchgate.net This type of shift, along with other pericyclic reactions, represents a powerful tool for carbon-skeleton reorganization in these systems.

Mechanistic Elucidation Studies

The mechanisms of the reactions involving these compounds have been investigated through experimental and computational studies. For the formation of imidazolidinones, a mechanism involving acid-catalyzed cyclization and subsequent electrophilic substitution has been proposed. thieme-connect.com

The mechanism of the Kazan reaction has been rationalized as a cascade process. rsc.org Studies on the effect of different substituents on the aryl ring have provided insight into the electronic demands of the 1,3-shift. The reaction pathway is believed to involve an acid-catalyzed intramolecular Mannich-type reaction to form a cyclic intermediate, which then undergoes the wikipedia.orgorganicreactions.org-sigmatropic rearrangement of the aryl fragment, followed by the elimination of an ethanol (B145695) molecule to yield the final product. rsc.org

For the classic Favorskii rearrangement, extensive mechanistic studies, including isotopic labeling, have been performed over the years. These studies led to the widely accepted cyclopropanone mechanism for substrates with an enolizable proton. wikipedia.orgacs.org For substrates lacking an enolizable proton, an alternative pathway, sometimes called the quasi-Favorskii rearrangement, is thought to operate. wikipedia.org Furthermore, computational methods, such as Density Functional Theory (DFT) calculations, have been employed to clarify the reaction pathways and stereoselectivity in the formation of related pyrrolidine derivatives. beilstein-journals.org

Investigation of Iminium Ion Intermediates in Cyclization Processes

The structure of 3-chloro-4,4-diethoxybutan-2-one, upon initial reaction with an amine, is primed for intramolecular cyclization. A plausible and frequently invoked mechanism involves the formation of a cyclic iminium ion intermediate. This pathway is initiated by the reaction of an amine with the ketone functionality, followed by cyclization and elimination.

Detailed mechanistic studies on analogous 4-aminobutanal (B194337) derivatives provide strong evidence for the involvement of iminium ion intermediates in the formation of pyrrolidine rings. In a typical sequence, the reaction of a precursor like 3-chloro-4,4-diethoxybutan-2-one with a primary amine would first form an enamine or a Schiff base. Subsequent acid-catalyzed hydrolysis of the diethyl acetal would unmask the aldehyde. This aldehyde can then undergo an intramolecular reaction with the enamine or a related intermediate, leading to a cyclic species. Tautomerization and elimination of water would then generate a reactive cyclic iminium ion. This electrophilic intermediate is then susceptible to attack by various nucleophiles, leading to the final substituted pyrrolidine product. The formation of such iminium ions is a key step in the synthesis of various nitrogen-containing heterocycles. researcher.lifenih.gov

The cyclization of pent-4-en-1-amine derivatives, for instance, can yield different heterocyclic structures depending on the specific reaction conditions and the nature of the nitrogen-protecting group, highlighting the versatility of pathways involving iminium intermediates. researcher.life In the case of 3-chloro-4,4-diethoxybutan-2-one derivatives, the initial formation of an iminium ion from the ketone and an external amine, followed by intramolecular attack from a nucleophilic species generated from the acetal end of the molecule, represents a viable route to heterocyclic systems. The precise nature of the intermediates and the final products will be contingent on the specific reactants and conditions employed.

Analysis of Arbuzov-type Phosphorylation Pathways Involving Related Derivatives

The presence of an α-chloro ketone moiety in 3-chloro-4,4-diethoxybutan-2-one suggests its potential to undergo reactions with phosphites, such as the Michaelis-Arbuzov reaction. chem-station.comorganic-chemistry.orgwikipedia.org This reaction is a cornerstone for the formation of phosphorus-carbon bonds, typically involving the reaction of a trialkyl phosphite (B83602) with an alkyl halide to produce a phosphonate. wikipedia.org

For α-halo ketones, the reaction with a trialkyl phosphite can proceed through two competitive pathways: the Michaelis-Arbuzov reaction, which results in a β-ketophosphonate, and the Perkow reaction, which yields an enol phosphate. chem-station.com The initial step in the Michaelis-Arbuzov reaction is the nucleophilic attack of the phosphorus atom on the α-carbon bearing the halogen, displacing the halide. The resulting phosphonium (B103445) salt then undergoes dealkylation by the displaced halide ion to form the final phosphonate. wikipedia.org

The general reactivity trend for the organic halide in the Michaelis-Arbuzov reaction is RCOX > RCH₂X > RR′CHX, with the reactivity of the halide following the order RI > RBr > RCl. wikipedia.org Given that 3-chloro-4,4-diethoxybutan-2-one possesses a secondary chloro group, its reactivity in a classical Arbuzov reaction might be moderate.

Table 1: General Reactivity Trends in the Michaelis-Arbuzov Reaction

| Feature | Trend |

| Substrate Reactivity | Acyl halides > Primary alkyl halides > Secondary alkyl halides |

| Halide Reactivity | I > Br > Cl |

It is important to note that for α-halo ketones, the Perkow reaction is a significant competing pathway. This reaction involves the initial attack of the phosphite on the carbonyl carbon, followed by rearrangement to form an enol phosphate. The reaction outcome can often be a mixture of the Arbuzov and Perkow products, with the ratio being influenced by factors such as the structure of the reactants, the solvent, and the reaction temperature. wikipedia.org For instance, higher temperatures can sometimes favor the Arbuzov product. wikipedia.org While no specific studies on the Arbuzov-type phosphorylation of 3-chloro-4,4-diethoxybutan-2-one are available, the established principles of α-halo ketone reactivity provide a framework for predicting its behavior.

Influence of Electronic and Steric Substituent Effects on Reaction Course and Selectivity

The outcome and selectivity of reactions involving derivatives of 3-chloro-4,4-diethoxybutan-2-one are subject to the influence of electronic and steric effects. These factors can dictate the preferred reaction pathway, the rate of reaction, and the stereochemistry of the products.

In cyclization reactions, the steric bulk of substituents can play a decisive role in determining the size of the ring formed. For example, in the cyclization of β-substituted diallylmethylammonium ions, the formation of five-membered rings is generally favored over six-membered rings, unless there are bulky substituents that sterically hinder the formation of the smaller ring. researchgate.net Similarly, for derivatives of 3-chloro-4,4-diethoxybutan-2-one, substituents on the nitrogen atom of the reacting amine or on the carbon backbone could influence the regioselectivity of the cyclization.

Electronic effects, governed by the electron-donating or electron-withdrawing nature of substituents, can also significantly impact reactivity. For instance, electron-withdrawing groups on an aromatic ring can facilitate the ionization of a carboxylic acid group, while electron-donating groups can have the opposite effect. springerprofessional.de In the context of cyclization, the nucleophilicity of the amine and the electrophilicity of the carbonyl carbon and the carbon bearing the chlorine are all modulated by electronic factors.

The following table summarizes the general influence of electronic and steric effects on chemical reactions:

Table 2: General Influence of Electronic and Steric Effects

| Effect | Influence on Reactions |

| Electronic Effects | Modulates the electron density at reaction centers, affecting nucleophilicity and electrophilicity. Can influence reaction rates and the stability of intermediates. |

| Steric Effects | Hinders the approach of reactants, influencing regioselectivity and stereoselectivity. Can favor the formation of less sterically congested products. |

Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Elucidation

Application of Advanced Nuclear Magnetic Resonance (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic compounds in solution. nih.gov For a molecule like 3-Chloro-4,4-diethoxybutan-2-one, with multiple functional groups and stereochemical possibilities, advanced NMR techniques are essential for a complete characterization.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the types and numbers of protons and carbons, complex molecules often exhibit signal overlap, making unambiguous assignment difficult. pressbooks.publibretexts.org Multi-dimensional NMR techniques, such as 2D NMR, overcome this challenge by correlating nuclear spins through chemical bonds or space, allowing for the piecing together of the molecular skeleton. bitesizebio.comyoutube.com

For 3-Chloro-4,4-diethoxybutan-2-one, several 2D NMR experiments would be key:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would reveal the correlation between the methine proton at C3 and the methyl protons at C1, as well as the coupling within the ethoxy groups (the -O-CH₂- and -CH₃ protons).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It allows for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is particularly powerful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, correlations would be expected from the C1 methyl protons to the C2 carbonyl carbon and the C3 methine carbon.

The combination of these experiments allows for the complete and unambiguous assignment of all proton and carbon signals in the molecule, confirming its core structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Chloro-4,4-diethoxybutan-2-one

| Atom Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| 1 | -CH₃ | ~2.2 | ~25-30 |

| 2 | C=O | - | ~200-210 |

| 3 | -CH(Cl)- | ~4.5 | ~60-65 |

| 4 | -CH(OEt)₂ | ~4.8-5.0 | ~100-105 |

| 5, 5' | -OCH₂CH₃ | ~3.5-3.7 (diastereotopic) | ~60-65 |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary based on solvent and other experimental conditions.

The diethoxyacetal group is flexible, with rotation possible around the C3-C4 and C4-O bonds. The preferred conformation of this moiety can be investigated using NMR spectroscopy. auremn.org.br The rotational isomerism in systems with sp²-sp³ carbon-carbon single bonds can be studied by analyzing NMR data in conjunction with theoretical calculations. auremn.org.br By measuring proton-proton coupling constants (³JHH) and conducting Nuclear Overhauser Effect (NOE) experiments, through-space proximities between protons can be identified, providing insights into the molecule's three-dimensional structure in solution. researchgate.net While direct studies on 3-Chloro-4,4-diethoxybutan-2-one are not prevalent, conformational analyses of analogous acyclic and cyclic acetals, such as 1,3-dioxolanes, provide a framework for understanding the stereoelectronic effects that govern the preferred arrangement of the ethoxy groups. auremn.org.br

The C3 carbon in 3-Chloro-4,4-diethoxybutan-2-one is a stereocenter, meaning the compound can exist as a pair of enantiomers. Standard NMR spectroscopy cannot distinguish between enantiomers. libretexts.org To determine enantiomeric purity or assign absolute configuration using NMR, chiral auxiliaries or shift reagents are employed. fiveable.me

Chiral lanthanide shift reagents, such as complexes of Europium or Praseodymium with chiral ligands, can be added to the NMR sample. libretexts.orgresearchgate.net These reagents form weak, transient diastereomeric complexes with the substrate molecule, in this case likely coordinating to the carbonyl oxygen. libretexts.orgresearchgate.net This induced diastereomeric environment causes the NMR signals of the two enantiomers to be resolved, appearing at different chemical shifts. fiveable.me The integration of these separated signals allows for the determination of the enantiomeric excess (ee) of the sample. While this method is powerful for assessing purity, assigning the absolute configuration (R or S) often requires more complex analysis or comparison to a standard of known configuration. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental composition of a compound. rsc.org Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places). nih.gov This accuracy allows for the calculation of a unique elemental formula, distinguishing between compounds that may have the same nominal mass. For 3-Chloro-4,4-diethoxybutan-2-one (C₈H₁₅ClO₃), HRMS would confirm its formula by matching the experimentally measured mass to the calculated exact mass.

Table 2: Calculated Exact Mass for HRMS Analysis

| Molecular Formula | Calculated Exact Mass [M] | Calculated Exact Mass [M+H]⁺ | Calculated Exact Mass [M+Na]⁺ |

|---|---|---|---|

| C₈H₁₅³⁵Cl₁O₃ | 208.0680 | 209.0758 | 231.0578 |

The presence of chlorine, with its characteristic isotopic pattern (³⁵Cl:³⁷Cl ≈ 3:1), would be readily apparent in the mass spectrum, providing further confirmation of the structure. Furthermore, HRMS is an invaluable tool for monitoring the progress of chemical reactions, such as the synthesis of 3-Chloro-4,4-diethoxybutan-2-one, by detecting the presence of starting materials, intermediates, and the final product in complex mixtures. nih.gov

X-ray Crystallography for Definitive Structural Characterization and Stereochemical Confirmation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. wikipedia.orgnumberanalytics.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the substance, a detailed 3D map of electron density can be generated. wikipedia.org This map reveals the precise positions of each atom in the crystal lattice, providing unambiguous information about bond lengths, bond angles, and torsional angles. wardresearchlab.comresearchgate.net

For 3-Chloro-4,4-diethoxybutan-2-one, a successful single-crystal X-ray analysis would:

Confirm the atomic connectivity, verifying the proposed structure.

Provide precise measurements of all bond lengths and angles.

Reveal the solid-state conformation of the molecule, including the orientation of the diethoxyacetal and chloro-substituted groups. wardresearchlab.com

If a single enantiomer is crystallized, the analysis can determine its absolute stereochemistry (R or S configuration at C3) through the anomalous dispersion effect. thieme-connect.de

This technique provides the ultimate confirmation of the molecular structure and is considered the gold standard for stereochemical assignment. numberanalytics.comsoton.ac.uk

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bond Characterization

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. nih.gov These techniques are excellent for identifying the functional groups present in a compound, as different types of bonds vibrate at characteristic frequencies. rsc.orgnih.gov

For 3-Chloro-4,4-diethoxybutan-2-one, the key vibrational modes would be:

C=O Stretch: A strong, sharp absorption in the IR spectrum, typically around 1715-1725 cm⁻¹, is characteristic of an aliphatic ketone. pressbooks.publibretexts.org

C-O Stretch: Strong absorptions corresponding to the C-O bonds of the acetal (B89532) and ether linkages would be expected in the 1050-1200 cm⁻¹ region. rsc.org

C-Cl Stretch: The carbon-chlorine stretching vibration typically appears as a strong to medium intensity band in the 600-800 cm⁻¹ region. researchgate.net

C-H Stretch: Absorptions just below 3000 cm⁻¹ are characteristic of sp³ C-H bonds in the methyl and methylene (B1212753) groups.

IR and Raman spectroscopies are complementary and together provide a comprehensive vibrational fingerprint of the molecule, confirming the presence of its key functional groups and offering insights into bond strengths and molecular symmetry. nih.govnih.gov

Table 3: Characteristic Vibrational Frequencies for 3-Chloro-4,4-diethoxybutan-2-one

| Functional Group | Vibration Type | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| C-H (sp³) | Stretch | 2850-2970 | Medium to Strong |

| C=O (Ketone) | Stretch | 1715-1725 | Strong |

| C-O (Acetal) | Stretch | 1050-1200 | Strong |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Reaction Mechanism and Regioselectivity Rationalization

Quantum chemical calculations are instrumental in elucidating the intricate details of chemical reactions involving 3-Chloro-4,4-diethoxybutan-2-one. By modeling the interactions between atoms and electrons, these methods can predict reaction pathways and explain why certain products are formed over others.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.netmdpi.com For 3-Chloro-4,4-diethoxybutan-2-one, DFT calculations can provide valuable information about its reactivity. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps. These maps visualize the electron density distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 3-Chloro-4,4-diethoxybutan-2-one, the MEP map would likely show a negative potential around the oxygen atoms of the carbonyl and ethoxy groups, indicating their susceptibility to electrophilic attack. Conversely, a positive potential would be expected around the carbonyl carbon and the carbon bearing the chlorine atom, marking them as sites for nucleophilic attack. This information is critical for predicting how the molecule will interact with other reagents. researchgate.net

To understand the mechanism of a chemical reaction, it is essential to identify the transition states, which are the highest energy points along the reaction coordinate. researchgate.net Computational methods can be employed to locate and characterize the geometry and energy of these transition states for reactions involving 3-Chloro-4,4-diethoxybutan-2-one. For instance, in a potential nucleophilic substitution reaction at the α-carbon, transition state analysis can differentiate between an S(_N)1 and S(_N)2 mechanism by modeling the respective intermediates and transition structures. libretexts.org

Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactants and products, providing a complete picture of the reaction pathway. researchgate.net This modeling allows for a detailed step-by-step visualization of the chemical transformation.

For 3-Chloro-4,4-diethoxybutan-2-one, this could be applied to study reactions such as its reduction, or its behavior under acidic or basic conditions which could lead to hydrolysis of the acetal (B89532) or elimination of the chlorine atom. masterorganicchemistry.comchemistrysteps.com Comparing the energy profiles of different possible reaction pathways can explain the observed product distribution and regioselectivity.

| Reaction Coordinate | Relative Energy (kcal/mol) (Hypothetical) | Description |

| Reactants | 0.0 | 3-Chloro-4,4-diethoxybutan-2-one + Nucleophile |

| Transition State 1 | +15.2 | Nucleophilic attack on the carbonyl carbon |

| Intermediate 1 | -5.8 | Tetrahedral intermediate |

| Transition State 2 | +10.5 | Re-formation of the carbonyl and departure of the leaving group |

| Products | -12.3 | Final substituted product |

This table presents a hypothetical energy profile for a nucleophilic substitution reaction.

Conformational Analysis and Molecular Dynamics Simulations of the Compound and Its Derivatives

The three-dimensional shape of a molecule, or its conformation, can significantly influence its physical properties and reactivity. Conformational analysis of 3-Chloro-4,4-diethoxybutan-2-one would involve identifying the most stable arrangements of its atoms. Due to the presence of several single bonds, the molecule is flexible and can adopt various conformations. Computational methods can be used to rotate the bonds systematically and calculate the energy of each resulting conformer, thus identifying the lowest-energy (most stable) structures.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. By simulating the movements of the atoms at a given temperature, MD can explore the conformational landscape and determine the relative populations of different conformers. This is particularly important for understanding how the molecule behaves in solution, where interactions with solvent molecules can influence its preferred shape.

Prediction of Spectroscopic Parameters for Validation with Experimental Data

Computational chemistry offers powerful tools for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. nih.govrsc.org By calculating these parameters for a proposed structure of 3-Chloro-4,4-diethoxybutan-2-one, the results can be directly compared with experimental spectra for validation.

Discrepancies between predicted and experimental spectra can help to refine the proposed structure or identify the presence of different conformers. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for predicting NMR parameters and has been shown to provide results that correlate well with experimental data. nih.gov

| Atom | Experimental ¹³C NMR Shift (ppm) (Hypothetical) | Predicted ¹³C NMR Shift (ppm) (Hypothetical) |

| C=O | 201.5 | 202.1 |

| C-Cl | 65.2 | 64.8 |

| C(OEt)₂ | 101.8 | 102.5 |

| -OCH₂CH₃ | 62.5 | 62.9 |

| -OCH₂CH₃ | 15.3 | 15.1 |

This table illustrates a hypothetical comparison between experimental and computationally predicted ¹³C NMR chemical shifts.

Computational Modeling of Solvent Effects on Chemical Reactivity

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. rsc.orgnih.gov Computational models can account for solvent effects in two main ways: explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant.

For 3-Chloro-4,4-diethoxybutan-2-one, modeling reactions in different solvents would allow for an investigation into how the polarity of the solvent affects the stability of reactants, transition states, and products. rsc.orgmanipal.edu For example, polar solvents might stabilize charged intermediates or transition states, thereby accelerating certain reaction pathways. These computational studies can aid in the rational selection of solvents to optimize reaction conditions for desired outcomes. rsc.org

Synthetic Utility and Applications in Organic Chemistry

Strategic Building Block for Diverse Heterocyclic Systems

The presence of the α-chloroketone moiety is particularly significant, as this functional group is a cornerstone in the synthesis of numerous nitrogen- and sulfur-containing heterocycles.

While direct synthesis routes starting from 3-Chloro-4,4-diethoxybutan-2-one are not extensively documented in readily available literature, the established reactivity of α-haloketones provides a basis for its use in synthesizing these heterocycles.

Imidazolidinones: Imidazolidin-2-ones are important structures in medicinal chemistry. The synthesis of the imidazolidinone ring often involves the reaction of a 1,2-diamine equivalent with a carbonyl source. A plausible pathway for utilizing 3-Chloro-4,4-diethoxybutan-2-one would involve its reaction with a urea (B33335) or thiourea (B124793) derivative. The nucleophilic nitrogen of urea could displace the chloride, and subsequent intramolecular condensation would form the heterocyclic ring. A related approach involves the synthesis of 1,3-dialkyl-2-imidazolidinones from the reaction of N,N'-dialkylethylenediamines with urea researchgate.net.

Benzodiazepinones: 1,4-Benzodiazepin-2-ones are a well-known class of therapeutic agents. Syntheses of these compounds have been reported, often involving the alkylation of a benzodiazepine (B76468) enolate ijrrjournal.com. For instance, starting from 3-hydroxy-1,4-benzodiazepin-2-ones, the corresponding 3-chloro derivatives can be synthesized, which then serve as intermediates for further substitution tu-darmstadt.de. The reactivity of 3-Chloro-4,4-diethoxybutan-2-one as an alkylating agent for a suitable benzodiazepine precursor could provide a route to novel C(3)-substituted derivatives.

Table 1: Plausible Reaction Scheme for Imidazolidinone Synthesis

| Reactant 1 | Reactant 2 | Proposed Product | Reaction Type |

| 3-Chloro-4,4-diethoxybutan-2-one | Urea | 4-(1,1-diethoxyethyl)-4-methyl-imidazolidin-2-one | Nucleophilic Substitution & Cyclization |

The pyrrolidine (B122466) ring is a core structure in many natural products and pharmaceuticals. The synthesis of substituted pyrrolidines can be achieved through various methods, including the cyclization of functionalized amine precursors.

3-Chloro-4,4-diethoxybutan-2-one can serve as a precursor for pyrrolidine synthesis. A feasible route involves the reaction with a primary amine or an amino ester. The amine would initially displace the chloride via nucleophilic substitution to form an α-amino ketone. Subsequent intramolecular cyclization, potentially involving the ketone and a carbanion generated elsewhere in the molecule (if the amine substrate is appropriately functionalized), would lead to the formation of the pyrrolidine ring. While specific examples starting with 3-Chloro-4,4-diethoxybutan-2-one are scarce, the synthesis of diversely substituted (pyrrolidin-2-yl)phosphonates has been reported from related precursors, highlighting the modularity of pyrrolidine synthesis.

The synthesis of the specific 1,2,3,4-tetraaza-cyclopenta[a]indenyl heterocyclic system from 3-Chloro-4,4-diethoxybutan-2-one is not well-documented in scientific literature. However, the synthesis of related fused poly-nitrogen systems has been explored. For example, 2-aryl-2H-cyclopenta[e]-1,2,3,4-tetrazines are formed by the coupling of diazocyclopentadienes with arenediazonium salts, followed by a reversible electrocyclization. The synthesis of another related class, 1,3,8-triaza-cyclopenta[α]indene, has been achieved through a multi-component reaction involving 1-phenyl-1H-indole-2,3-dione, an aldehyde, and ammonium (B1175870) acetate (B1210297) tu-darmstadt.de. These syntheses, however, utilize different starting materials and synthetic strategies.

The synthesis of imidazoles from α-haloketones is a classic and versatile reaction in heterocyclic chemistry. The Debus-Radziszewski imidazole (B134444) synthesis, for example, involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia. A more direct method is the reaction of an α-haloketone with an amidine.

In the context of 3-Chloro-4,4-diethoxybutan-2-one, it can react with a suitable amidine (R-C(=NH)NH2) to yield a 2,4-disubstituted imidazole. The reaction proceeds via initial SN2 reaction of a nitrogen atom of the amidine with the α-carbon bearing the chlorine, followed by cyclization and dehydration. The acetyl group at the 4-position of the resulting imidazole would be derived from the C1-C2-C(CH3)=O fragment of the starting butanone. The diethoxymethyl group at the neighboring carbon could be retained or could participate in further reactions depending on the conditions.

Table 2: Proposed Synthesis of 4-Acetyl-2-substituted-imidazoles

| Reactant 1 | Reactant 2 | Proposed Product | Key Reaction |

| 3-Chloro-4,4-diethoxybutan-2-one | Formamidine | 4-Acetyl-5-(diethoxymethyl)imidazole | Hantzsch-type Imidazole Synthesis |

| 3-Chloro-4,4-diethoxybutan-2-one | Benzamidine | 4-Acetyl-5-(diethoxymethyl)-2-phenylimidazole | Hantzsch-type Imidazole Synthesis |

Role in the Synthesis of Complex Organic Molecules (e.g., 1,2-Aminoalcohols)

Chiral 1,2-aminoalcohols are vital structural motifs in numerous natural products and pharmaceutical drugs. Their synthesis is a significant area of research in organic chemistry.

3-Chloro-4,4-diethoxybutan-2-one provides a viable entry point for the synthesis of substituted 1,2-aminoalcohols. The synthetic sequence would typically involve two key steps:

Amination: Nucleophilic substitution of the chloride atom with an amine (e.g., ammonia, a primary amine, or a protected amine equivalent) to generate an α-amino ketone.

Reduction: Stereoselective or non-stereoselective reduction of the ketone functionality to a hydroxyl group, yielding the target 1,2-aminoalcohol.

This approach allows for the introduction of diversity at both the nitrogen atom (by varying the amine nucleophile) and the newly formed stereocenter at the alcohol position (by choosing appropriate reducing agents and chiral catalysts).

Derivatization for the Generation of Novel Chemical Entities

The chemical reactivity of 3-Chloro-4,4-diethoxybutan-2-one allows for extensive derivatization to generate novel molecules. The key reactive sites for derivatization are the electrophilic carbon bearing the chlorine and the carbonyl carbon of the ketone.

Substitution of Chlorine: The chloro group can be displaced by a wide range of nucleophiles, including amines, thiols, azides, and cyanides, to introduce new functional groups. For example, the reaction of the related α-chloroketone, 3-chloro-4-phenylbutan-2-one, with thiourea is a key step in the synthesis of 5-benzyl-4-methyl-2-aminothiazolium hydrochloride, demonstrating the utility of this reaction in forming new heterocyclic entities.

Reactions at the Ketone: The ketone can undergo reduction to a secondary alcohol, reductive amination, or reaction with organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols.

Hydrolysis of the Acetal (B89532): Under acidic conditions, the diethyl acetal can be hydrolyzed to reveal an aldehyde functional group. This aldehyde can then undergo a host of classical carbonyl reactions, such as Wittig reactions, aldol (B89426) condensations, and reductive aminations, further expanding the molecular diversity that can be generated from this single starting material.

The combination of these transformations allows for the systematic modification of the scaffold of 3-Chloro-4,4-diethoxybutan-2-one, making it a valuable starting point for generating libraries of novel compounds for chemical and biological screening.

Potential Applications as Chiral Precursors or Auxiliaries in Asymmetric Synthesis

The unique structural features of 3-Chloro-4,4-diethoxybutan-2-one, specifically the combination of an α-chloro ketone and a β-keto acetal, suggest its potential utility as a versatile building block in asymmetric synthesis. While direct applications of this specific compound as a chiral precursor or auxiliary are not extensively documented in current literature, its functional groups are analogous to those found in substrates for well-established stereoselective transformations. This allows for the extrapolation of its potential in the synthesis of chiral molecules.

The primary avenues for its application in asymmetric synthesis would likely involve transformations at the electrophilic carbon bearing the chlorine atom and stereoselective reactions involving the ketone functionality. These could include catalytic asymmetric reductions, nucleophilic substitutions, and cross-coupling reactions, where the existing functionalities can influence the stereochemical outcome of the reaction.

One of the most promising potential applications lies in its use as a precursor for chiral halohydrins through the asymmetric reduction of the ketone. Chiral halohydrins are valuable synthetic intermediates in the preparation of a wide range of biologically active compounds. nih.gov The asymmetric reduction of α-haloketones has been shown to be an effective method for producing these intermediates. nih.gov Various catalytic systems, often employing chiral ligands with transition metals or organocatalysts, could potentially be employed to achieve high enantioselectivity in the reduction of the carbonyl group of 3-Chloro-4,4-diethoxybutan-2-one.

Furthermore, the α-chloro substituent can serve as a leaving group in nucleophilic substitution reactions. The development of catalytic asymmetric methods for cross-coupling arylmetal reagents with α-haloketones has been an active area of research. nih.gov These stereoconvergent processes can generate tertiary stereocenters with high enantiomeric excess. nih.gov By analogy, 3-Chloro-4,4-diethoxybutan-2-one could potentially undergo nickel-catalyzed asymmetric cross-coupling with organozinc reagents to furnish α-aryl or α-alkyl ketones with a newly formed chiral center.

The presence of the acetal group also offers synthetic possibilities. Acetal and ketal groups are common protecting groups in organic synthesis, but they can also play a role in directing stereoselective reactions. In the context of 3-Chloro-4,4-diethoxybutan-2-one, the diethoxy acetal could influence the facial selectivity of nucleophilic attack on the adjacent ketone or reactions at the α-carbon.

Moreover, the 1,3-dicarbonyl-like nature of the β-keto acetal moiety suggests its potential use in reactions analogous to those of β-dicarbonyl compounds, which are widely recognized as important building blocks in organic synthesis. researchgate.net These compounds can be used in the construction of various carbocyclic and heterocyclic systems. researchgate.net

While the direct use of 3-Chloro-4,4-diethoxybutan-2-one as a chiral auxiliary has not been reported, it is conceivable that it could be derivatized to incorporate a chiral element, which would then direct subsequent stereoselective transformations. Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. Current time information in Bangalore, IN.

The potential applications are summarized in the table below, which outlines hypothetical stereoselective transformations of 3-Chloro-4,4-diethoxybutan-2-one based on established methodologies for analogous compounds.

| Transformation | Potential Chiral Product | Relevant Analogy/Methodology | Potential Catalyst/Reagent |

| Asymmetric Reduction | Chiral (1R,2S)- or (1S,2R)-1-Chloro-2-hydroxy-3,3-diethoxybutane | Asymmetric reduction of α-haloketones to form chiral halohydrins. nih.gov | Chiral oxazaborolidines, transition metal complexes with chiral ligands. |

| Asymmetric Cross-Coupling | Chiral α-Aryl/Alkyl-β,β-diethoxybutan-2-ones | Nickel-catalyzed asymmetric cross-coupling of racemic α-bromoketones with arylzinc reagents. nih.gov | NiCl₂·glyme with a chiral ligand (e.g., a chiral diamine). |

| Asymmetric Nucleophilic Substitution | Chiral α-Substituted-β,β-diethoxybutan-2-ones | Enantioselective decarboxylative chlorination followed by nucleophilic substitution. nih.gov | Chiral primary amine catalyst for chlorination, followed by a nucleophile. |

| Asymmetric Aldol-type Reaction | Chiral β-Hydroxy-α-(1,1-diethoxyethyl)ketones | Mukaiyama-aldol reactions of α-diazo-β-ketoalkanoates. nih.gov | Chiral Lewis acids (e.g., zinc triflate with a chiral ligand). |

It is important to note that these are potential applications based on the known reactivity of similar functional groups. Experimental validation would be necessary to determine the feasibility and efficiency of these transformations for 3-Chloro-4,4-diethoxybutan-2-one. The development of such methodologies could provide access to novel chiral building blocks for the synthesis of complex organic molecules.

Future Research Directions and Emerging Paradigms

Exploration of Novel and More Sustainable Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which advocate for the reduction of waste, use of safer solvents, and energy efficiency. solubilityofthings.comneuroquantology.com The synthesis of 3-Chloro-4,4-diethoxybutan-2-one is anticipated to benefit significantly from these evolving paradigms.

Current research in sustainable organic synthesis emphasizes the use of bio-based solvents, which are derived from renewable resources and are often biodegradable and less toxic than their petroleum-based counterparts. numberanalytics.com The exploration of solvents such as bio-alcohols (e.g., bioethanol), and ethers derived from biomass could offer greener alternatives for the synthesis and purification of 3-Chloro-4,4-diethoxybutan-2-one. numberanalytics.com Additionally, the use of water as a solvent, where feasible, presents a highly attractive option due to its non-toxic and renewable nature. wikipedia.org

Furthermore, the development of novel catalytic systems is a cornerstone of sustainable synthesis. For the production of ketones, visible-light-induced aerobic C-H oxidation reactions are emerging as a powerful, environmentally friendly alternative to traditional methods that often rely on stoichiometric and sometimes hazardous oxidizing agents. chemistryviews.org The application of such photocatalytic processes, potentially using earth-abundant metal catalysts, could provide a more atom-economical and safer route to ketone-containing precursors of 3-Chloro-4,4-diethoxybutan-2-one. chemistryviews.orgyedarnd.com

The following table outlines potential green solvents and their properties, which could be investigated for the synthesis of 3-Chloro-4,4-diethoxybutan-2-one and related compounds.

| Green Solvent | Source | Key Properties | Potential Application in Synthesis |

| Water | Natural | Non-toxic, non-flammable, renewable | As a solvent for specific reaction steps, especially those involving hydrophilic reagents. |

| Bio-ethanol | Fermentation of biomass | Biodegradable, low toxicity | As a replacement for traditional organic solvents like methanol (B129727) or ethanol (B145695) in various reaction and purification steps. |

| 2-Methyltetrahydrofuran (2-MeTHF) | Biomass-derived | Higher boiling point than THF, forms azeotropes with water for easy removal | A greener alternative to tetrahydrofuran (B95107) (THF) for reactions requiring an ether solvent. |

| Cyrene™ (dihydrolevoglucosenone) | Cellulose | Biodegradable, high polarity, high boiling point | A bio-based alternative to polar aprotic solvents like N,N-dimethylformamide (DMF). |

| Supercritical Carbon Dioxide (scCO₂) | Recycled industrial gas | Non-toxic, non-flammable, tunable solvent properties | As a medium for extraction and purification, minimizing the use of organic solvents. wikipedia.orgresearchgate.net |

Discovery of Unconventional Reaction Pathways and Transformations

Beyond refining existing synthetic routes, future research will likely uncover entirely new ways to construct and modify the 3-Chloro-4,4-diethoxybutan-2-one scaffold. The field of organic synthesis is continuously expanding its toolbox with innovative bond-forming strategies. rroij.com

One area of intense research is C-H bond activation, which allows for the direct functionalization of otherwise inert carbon-hydrogen bonds. neuroquantology.com For a molecule like 3-Chloro-4,4-diethoxybutan-2-one, this could open up pathways for late-stage modifications, introducing new functional groups without the need for lengthy deprotection-reprotection sequences. For instance, the development of catalysts that can selectively activate specific C-H bonds in the ethoxy groups or at other positions on the butane (B89635) backbone would offer unprecedented control over the molecular architecture.

The reactivity of the α-chloroketone moiety itself is a rich area for exploration. While classical nucleophilic substitution reactions are well-established, future investigations may focus on novel transformations catalyzed by transition metals or photoredox catalysts. nih.gov These methods can enable cross-coupling reactions that are difficult or impossible to achieve under traditional conditions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds at the α-position. organic-chemistry.org Such advancements could dramatically shorten synthetic sequences and provide access to a wider range of derivatives.

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalability

The transition from laboratory-scale synthesis to industrial production often presents significant challenges. Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages for scalability, safety, and reproducibility. rsc.orgrsc.orgacs.org

For the synthesis of 3-Chloro-4,4-diethoxybutan-2-one, flow chemistry could be particularly beneficial. The precise control over reaction parameters such as temperature, pressure, and reaction time can lead to higher yields and purities. rsc.org Furthermore, hazardous reagents or unstable intermediates can be generated and consumed in situ, minimizing risks associated with their handling and storage. rsc.org The halogenation step, in particular, could be made safer and more efficient using flow-based methods. rsc.org

Automated synthesis platforms, which combine robotics with sophisticated software, are set to revolutionize chemical research and development. wikipedia.orgchemspeed.com These systems can perform a large number of experiments in parallel, allowing for rapid optimization of reaction conditions. beilstein-journals.org The integration of automated synthesis with flow chemistry could create powerful, high-throughput systems for the discovery and scalable production of 3-Chloro-4,4-diethoxybutan-2-one and its derivatives. thieme.de

The table below illustrates a hypothetical comparison between traditional batch synthesis and a future flow chemistry approach for a key synthetic step.

| Parameter | Traditional Batch Synthesis | Flow Chemistry Approach |

| Reaction Scale | Limited by flask size | Easily scalable by extending run time |

| Heat Transfer | Often inefficient, leading to hotspots | Highly efficient due to high surface-area-to-volume ratio |

| Safety | Handling of bulk, potentially hazardous reagents | In-situ generation and consumption of hazardous intermediates |

| Reproducibility | Can be variable between batches | Highly reproducible due to precise control of parameters |

| Process Optimization | Time-consuming, one-at-a-time experiments | Rapid optimization through automated sequential experiments |

Computational Design and Optimization of Derivatives with Tailored Reactivity

The synergy between experimental and computational chemistry is a powerful engine for innovation. neuroquantology.com In silico methods, such as Density Functional Theory (DFT), can provide deep insights into reaction mechanisms, transition states, and the electronic properties of molecules. acs.orgacs.orgnumberanalytics.com

For 3-Chloro-4,4-diethoxybutan-2-one, computational studies can be employed to:

Predict Reactivity: By modeling the electronic structure, researchers can predict the most likely sites for nucleophilic or electrophilic attack, guiding the design of new reactions.

Elucidate Reaction Mechanisms: Computational analysis can help to understand the step-by-step pathway of a reaction, identifying key intermediates and transition states. acs.org This knowledge is crucial for optimizing reaction conditions to favor the desired product.

Design Novel Derivatives: In silico screening can be used to predict the properties of a large number of virtual derivatives of 3-Chloro-4,4-diethoxybutan-2-one. nih.govnih.gov This allows researchers to prioritize the synthesis of compounds with specific desired characteristics, such as enhanced stability, tailored reactivity, or specific biological activity.

The integration of machine learning and artificial intelligence with computational chemistry is an emerging trend that promises to further accelerate the design and discovery of new molecules and reactions. beilstein-journals.org These tools can analyze vast datasets to identify patterns and make predictions that are beyond the reach of human intuition.

Q & A

Q. How can researchers design a multi-step synthesis of 3-Chloro-4,4-diethoxybutan-2-one to minimize byproduct formation?

- Methodological Answer :

- Stepwise Protection : Protect the ketone as a ketal before introducing the chloro group via electrophilic substitution (e.g., Cl₂/FeCl₃). Deprotect under mild acidic conditions .

- Flow Chemistry : Use microreactors to control exothermic steps (e.g., chlorination) and improve selectivity.

- In Situ Monitoring : Employ inline FTIR or Raman spectroscopy to detect intermediates and adjust reaction parameters in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.